molecular formula C11H16ClN3O2 B2692416 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide CAS No. 1155008-62-0

2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide

Cat. No.: B2692416
CAS No.: 1155008-62-0
M. Wt: 257.72
InChI Key: UREQHJJZRUAOPP-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide is an organic compound with a complex structure that includes a chloroacetamide moiety and a hydroxyethyl group attached to a tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable indazole derivative. One common method is the reaction of 2-chloroacetamide with formaldehyde to form an intermediate, which is then reacted with the indazole derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloroacetamide moiety can be reduced to form amines.

    Substitution: The chlorine atom in the chloroacetamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can yield various substituted acetamides.

Scientific Research Applications

2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloroacetamide moiety can interact with nucleophilic sites in proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-hydroxyethyl)acetamide: A simpler compound with similar functional groups but lacking the indazole ring.

    Chloroacetamide derivatives: Compounds with variations in the substituents on the chloroacetamide moiety.

Uniqueness

2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide is unique due to the presence of the tetrahydroindazole ring, which imparts specific chemical and biological properties not found in simpler chloroacetamide derivatives. This structural complexity allows for more diverse interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c12-6-11(17)14-9-2-1-3-10-8(9)7-13-15(10)4-5-16/h7,9,16H,1-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREQHJJZRUAOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)CCO)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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